2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid
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Overview
Description
2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid is a chemical compound that belongs to the class of acetic acid derivatives. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and piperidine.
Reaction Conditions: The reaction may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product is formed by the reaction of 2,6-difluorobenzene with piperidine.
Final Product: The intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(2,6-Dibromophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(2,6-Dimethylphenyl)-2-(piperidin-1-yl)acetic acid
Uniqueness
2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent or in other applications.
Properties
Molecular Formula |
C13H15F2NO2 |
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Molecular Weight |
255.26 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H15F2NO2/c14-9-5-4-6-10(15)11(9)12(13(17)18)16-7-2-1-3-8-16/h4-6,12H,1-3,7-8H2,(H,17,18) |
InChI Key |
AVJWFWOYJWJLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C=CC=C2F)F)C(=O)O |
Origin of Product |
United States |
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